O,S-Diethyl dithiocarbonate
Overview
Description
Mechanism of Action
Target of Action
O,S-Diethyl dithiocarbonate, a type of dithiocarbamate, primarily targets metal ions due to its strong chelating capacity . It forms stable and insoluble metallic complexes , which is a key characteristic of dithiocarbamates . This ability to form stable complexes with transition metals has been utilized in numerous applications .
Mode of Action
The mode of action of this compound involves the formation of stable complexes with metal ions . This interaction results in the rendering of mineral surfaces hydrophobic, subsequently forming stable particle-bubble agglomerates . This property qualifies dithiocarbamates as collectors for recovering metals from their ores .
Biochemical Pathways
It is known that dithiocarbamates can inhibit certain enzymes, which could potentially affect various biochemical pathways .
Pharmacokinetics
It is known that dithiocarbamates can be absorbed into the body through the skin, causing potential damage . They may also cause damage to the gastrointestinal system if swallowed
Result of Action
The primary result of this compound’s action is the formation of stable and insoluble metallic complexes . These complexes increase the bioaccumulation of heavy metals in aquatic animals and can even affect the biological behaviors of heavy metals accumulated within mammals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its degradation can be efficiently achieved with a low risk of N-nitrosamine formation using O3 and O3/Vacuum-UV (O3/VUV) processes . The avoidance of N-nitrosamine formation might be attributed to exposure of UV irradiation and enhanced formation of ˙OH radicals in the O3/VUV system .
Biochemical Analysis
Biochemical Properties
O,S-Diethyl dithiocarbonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a chelating agent, binding to metal ions such as copper, zinc, and iron, which are essential cofactors for many enzymes . By binding to these metal ions, this compound can inhibit the activity of metalloenzymes, thereby affecting various biochemical pathways. For example, it can inhibit superoxide dismutase, an enzyme that protects cells from oxidative damage .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce oxidative stress by disrupting the redox balance within cells, leading to increased levels of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components . This compound can also affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of antioxidant enzymes and induce apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to chelate metal ions and interact with thiol groups in proteins. By binding to metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent biochemical processes . Additionally, its interaction with thiol groups can lead to the formation of disulfide bonds, altering the structure and function of proteins. This compound can also modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade in the presence of light, heat, or acidic conditions . Over time, its degradation products can accumulate and exert different effects on cellular function. Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an antioxidant and protect cells from oxidative damage. At high doses, it can induce toxicity and cause adverse effects such as liver and kidney damage . In rats, high doses of this compound have been shown to affect the reproductive and endocrine systems, as well as the thyroid gland .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and thiol groups. It can affect the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase . Additionally, it can influence the metabolism of sulfur-containing compounds and alter the levels of metabolites such as glutathione .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to metal ions and proteins, facilitating its transport across cell membranes and its accumulation in specific cellular compartments . This compound can also affect the localization of metal ions and proteins, influencing their function and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by its interactions with metal ions and thiol groups, as well as by targeting signals and post-translational modifications . In the mitochondria, it can affect the activity of enzymes involved in oxidative phosphorylation and energy production . In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
O,S-Diethyl dithiocarbonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3-trithio-dicarbonic acid O,O’-diethyl ester with toluene as a reagent. The reaction is typically carried out with heating for about 5 minutes . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
O,S-Diethyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride.
Scientific Research Applications
O,S-Diethyl dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds.
Biology: It is employed in studies involving enzyme inhibition due to its ability to bind to metal ions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to form stable complexes with transition metals.
Industry: It is used in the production of pesticides and fungicides, leveraging its strong metal-binding properties
Comparison with Similar Compounds
O,S-Diethyl dithiocarbonate is part of the dithiocarbamate family, which includes compounds like sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. Compared to these compounds, this compound is unique due to its specific structure, which allows it to form different types of complexes and undergo distinct chemical reactions. Similar compounds include:
- Sodium diethyldithiocarbamate
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate .
Properties
IUPAC Name |
O-ethyl ethylsulfanylmethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZEAPGGFAOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060776 | |
Record name | Carbonodithioic acid, O,S-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-79-0 | |
Record name | O,S-Diethyl carbonodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl xanthate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl xanthate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonodithioic acid, O,S-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonodithioic acid, O,S-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,S-diethyl dithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL XANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1R102TJNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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